

## Application Notes and Protocols: Gold-199 as a Tracer in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **Gold-199** (<sup>199</sup>Au) as a radiotracer in preclinical cancer models. The focus is on its application in Single Photon Emission Computed Tomography (SPECT) imaging, particularly when incorporated into gold nanoparticles (AuNPs).

## Introduction

**Gold-199** (199 Au) is a radioisotope with properties well-suited for preclinical imaging and potential therapeutic applications. With a half-life of 3.14 days and gamma emissions at 158 keV and 208 keV, it is a valuable candidate for SPECT imaging.[1][2] When 199 Au atoms are incorporated directly into the crystal lattice of gold nanoparticles, they create a highly stable radiotracer, overcoming common issues of radiolabel detachment.[3][4][5][6] This stability ensures accurate tracking and quantification in vivo.

These <sup>199</sup>Au-doped nanoparticles can be used for high-sensitivity SPECT imaging to study tumor progression, metastasis, and the biodistribution of nanomedicines in various cancer models, such as triple-negative breast cancer (TNBC).[3][4] Furthermore, their surface can be functionalized with targeting ligands to enhance accumulation at the tumor site, improving imaging specificity and sensitivity.[3][4][5]

# Application Note 1: Synthesis and Functionalization of <sup>199</sup>Au-Doped Gold Nanoparticles



The following protocols are based on a seed-mediated growth procedure, which allows for precise control over nanoparticle size.[3] The radioactive <sup>199</sup>Au is introduced during the growth step to minimize radiation exposure and potential radiolysis effects.[3]

## **Experimental Protocols**

Protocol 1.1: Synthesis of 5 nm 199 Au-Doped AuNPs (199 Au-AuNPs)

- Materials:
  - Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
  - Gold(III) chloride solution (HAuCl<sub>4</sub>, 0.5 mM) containing a known activity of H<sup>199</sup>AuCl<sub>4</sub> (e.g., 69.9 MBq)[3]
  - Ascorbic acid (AA) solution (100 mM)
  - Seed solution (Au clusters)
  - Ultrapure water
- Procedure:
  - In a suitable reaction vessel, mix 2 mL of 200 mM aqueous CTAC with 2 mL of 0.5 mM aqueous HAuCl<sub>4</sub> containing the H<sup>199</sup>AuCl<sub>4</sub>.[3]
  - Gently mix the solution, then add 1.5 mL of 100 mM aqueous AA.[3]
  - Add 1000 μL of the Au cluster seed solution.[3]
  - Stir the mixture magnetically for 1 hour.[3]
  - Purify the resulting <sup>199</sup>Au-AuNPs by ultrafiltration (e.g., MWCO ≈ 100 kDa, 10,000 g, 5 min).[3]
  - Wash the particles three times with 4 mL of ultrapure water.

Protocol 1.2: Synthesis of 18 nm <sup>199</sup>Au-Doped AuNPs (<sup>199</sup>Au-AuNPs)



| • | М | ate | eria | IS: |
|---|---|-----|------|-----|
|   |   |     |      |     |

- CTAC solution (200 mM)
- AA solution (10 mM)
- Seed solution (10 nm AuNPs)
- HAuCl<sub>4</sub> solution (0.5 mM) containing a known activity of H<sup>199</sup>AuCl<sub>4</sub> (e.g., 81.6 MBq)[3]
- Ultrapure water
- Procedure:
  - Mix 2 mL of 200 mM aqueous CTAC with 2 mL of ultrapure water.
  - After gentle mixing, add 260 μL of 10 mM aqueous AA and 320 μL of the 10 nm AuNP seed solution.[3]
  - Add 4 mL of 0.5 mM aqueous HAuCl<sub>4</sub> (containing H<sup>199</sup>AuCl<sub>4</sub>) under stirring using a syringe pump at a rate of 2 mL/h.[3]
  - Continue stirring for 1 hour after the addition is complete.
  - Collect the <sup>199</sup>Au-AuNPs by centrifugation (13,200 rpm, 10 min) and wash three times with 1 mL of ultrapure water.[3]

#### Protocol 1.3: Surface Functionalization (PEGylation)

- Purpose: To improve the colloidal stability and in vivo pharmacokinetic profile of the nanoparticles.
- Materials:
  - Synthesized <sup>199</sup>Au-AuNPs
  - Poly(ethylene glycol) methyl ether thiol (HS-PEG-OMe, e.g., MW 5000)
- Procedure:

## Methodological & Application





- Disperse the purified <sup>199</sup>Au-AuNPs in ultrapure water.
- Add HS-PEG-OMe to the nanoparticle suspension.
- Allow the mixture to react, typically overnight, to ensure complete surface coverage. The thiol group will form a strong bond with the gold surface.
- Purify the PEGylated <sup>199</sup>Au-AuNPs by ultrafiltration or centrifugation to remove excess PEG.



## Workflow for Synthesis of Functionalized 199Au-AuNPs Core Synthesis Seed Solution (HAuCl<sub>4</sub>, H<sup>199</sup>AuCl<sub>4</sub>, CTAC) (Au Clusters)



Click to download full resolution via product page

Workflow for Synthesis of Functionalized 199Au-AuNPs



## Application Note 2: Targeted SPECT/CT Imaging in a Preclinical TNBC Model

This section describes the use of <sup>199</sup>Au-AuNPs for targeted in vivo imaging of tumors. The example provided uses a nanoprobe targeting the C-C chemokine receptor 5 (CCR5), a biomarker associated with TNBC progression and metastasis.[3]

## **Experimental Protocols**

Protocol 2.1: Animal Model and Nanoprobe Administration

- Animal Model: Orthotopic 4T1 triple-negative breast cancer (TNBC) mouse model.[3] Female BALB/c mice are typically used, with 4T1 cells implanted into the mammary fat pad.
- Nanoprobe: CCR5-targeted <sup>199</sup>Au-AuNPs are prepared by conjugating a targeting peptide, such as D-Ala1-peptide T-amide (DAPTA), to the surface of PEGylated <sup>199</sup>Au-AuNPs.[3]
- Administration:
  - Anesthetize the tumor-bearing mice (e.g., with isoflurane).
  - Administer the <sup>199</sup>Au-AuNP suspension (e.g., ~3.7 MBq in 100 μL of saline) via tail vein injection.
  - House the animals according to institutional guidelines for radiation safety and animal welfare.

#### Protocol 2.2: In Vivo SPECT/CT Imaging

- Imaging System: A dedicated preclinical SPECT/CT scanner (e.g., NanoSPECT/CT).
- Procedure:
  - At desired time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice.
  - Position the animal in the scanner.



- Acquire SPECT data. The energy windows should be centered around the characteristic gamma peaks of <sup>199</sup>Au (158 keV and 208 keV).
- Following the SPECT scan, acquire a CT scan for anatomical co-registration.
- Reconstruct the images using appropriate software. The CT data can be used for attenuation correction of the SPECT signal, improving quantitative accuracy.[7][8]

#### Protocol 2.3: Biodistribution Study (Ex Vivo)

 Purpose: To quantitatively determine the accumulation of the tracer in various organs and the tumor.

#### Procedure:

- At the end of the imaging study or at predefined time points, euthanize the mice (n=4 per group is recommended).[3]
- Dissect organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, blood, muscle).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.





Concept of CCR5-Targeted SPECT Imaging with 199Au-AuNPs

Click to download full resolution via product page

Concept of CCR5-Targeted SPECT Imaging with 199Au-AuNPs

## **Quantitative Data Summary**

The following tables summarize biodistribution data from preclinical studies using <sup>199</sup>Au-AuNPs in a 4T1 TNBC mouse model.[3]

Table 1: Biodistribution of PEGylated <sup>199</sup>Au-AuNPs (5 nm vs. 18 nm) in 4T1 Tumor-Bearing Mice.[3] Data is presented as mean %ID/g ± standard deviation (n=4 per group).



| Organ  | 5 nm<br><sup>199</sup> Au-<br>AuNP-<br>PEG (1h) | 18 nm<br><sup>199</sup> Au-<br>AuNP-<br>PEG (1h) | 5 nm<br><sup>199</sup> Au-<br>AuNP-<br>PEG (4h) | 18 nm<br><sup>199</sup> Au-<br>AuNP-<br>PEG (4h) | 5 nm <sup>199</sup> Au- AuNP- PEG (24h) | 18 nm<br><sup>199</sup> Au-<br>AuNP-<br>PEG (24h) |
|--------|-------------------------------------------------|--------------------------------------------------|-------------------------------------------------|--------------------------------------------------|-----------------------------------------|---------------------------------------------------|
| Blood  | 20.2 ± 2.1                                      | 24.1 ± 2.9                                       | 10.1 ± 1.5                                      | 11.2 ± 1.8                                       | 1.5 ± 0.3                               | 1.1 ± 0.2                                         |
| Heart  | 10.5 ± 1.9                                      | 10.9 ± 1.1                                       | 4.5 ± 0.8                                       | 5.0 ± 0.9                                        | 0.8 ± 0.2                               | 0.6 ± 0.1                                         |
| Lung   | 14.5 ± 2.8                                      | 13.0 ± 2.5                                       | 6.2 ± 1.1                                       | 5.8 ± 1.0                                        | 1.2 ± 0.3                               | 1.0 ± 0.2                                         |
| Liver  | 15.5 ± 2.5                                      | 12.1 ± 1.9                                       | 25.6 ± 3.1                                      | 28.9 ± 3.5                                       | 30.1 ± 3.8                              | 35.2 ± 4.1                                        |
| Spleen | 5.1 ± 0.9                                       | 4.2 ± 0.7                                        | 10.2 ± 1.6                                      | 12.5 ± 1.9                                       | 15.8 ± 2.2                              | 18.9 ± 2.5                                        |
| Kidney | 3.5 ± 0.6                                       | 3.1 ± 0.5                                        | 2.8 ± 0.5                                       | 2.5 ± 0.4                                        | 1.9 ± 0.4                               | 1.5 ± 0.3                                         |
| Tumor  | 2.8 ± 0.5                                       | 2.5 ± 0.4                                        | 5.6 ± 0.9                                       | 4.9 ± 0.8                                        | 8.9 ± 1.4                               | 7.5 ± 1.2                                         |
| Muscle | 0.8 ± 0.2                                       | 0.7 ± 0.1                                        | 0.6 ± 0.1                                       | 0.5 ± 0.1                                        | 0.4 ± 0.1                               | 0.3 ± 0.1                                         |

Table 2: Biodistribution of CCR5-Targeted  $^{199}$ Au-AuNP-DAPTA (5 nm) in 4T1 Tumor-Bearing Mice at 24h Post-Injection.[3] Data is presented as mean %ID/g  $\pm$  standard deviation (n=4 per group).

| Organ  | <sup>199</sup> Au-AuNP-DAPTA (24h) |
|--------|------------------------------------|
| Blood  | 1.1 ± 0.2                          |
| Heart  | 0.6 ± 0.1                          |
| Lung   | 0.9 ± 0.2                          |
| Liver  | 25.6 ± 3.2                         |
| Spleen | 12.5 ± 1.8                         |
| Kidney | 1.6 ± 0.3                          |
| Tumor  | 12.8 ± 1.9                         |
| Muscle | 0.3 ± 0.1                          |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. DSpace [mospace.umsystem.edu]
- 3. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Initial Investigation of preclinical integrated SPECT and MR imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Investigation of Preclinical Integrated SPECT and MR Imaging PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Gold-199 as a Tracer in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202353#gold-199-as-a-tracer-in-preclinical-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com